2-Methyl-5-nitrobenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBCECJKBKJUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403275 | |
| Record name | 2-methyl-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64688-68-2 | |
| Record name | 2-methyl-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reactivity and Mechanistic Pathways of 2 Methyl 5 Nitrobenzoyl Chloride
Nucleophilic Acyl Substitution Reactions Involving 2-Methyl-5-nitrobenzoyl Chloride
The reactivity of this compound is primarily dictated by the acyl chloride functional group. The carbonyl carbon of the acyl chloride is highly electrophilic, making it a prime target for attack by various nucleophiles. This electrophilicity is a consequence of the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. The presence of a nitro group on the benzene (B151609) ring further influences the reactivity.
The general mechanism for these reactions is a nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination pathway. In the first step, the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.
Reaction with Amines for Amide Formation
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of the corresponding N-substituted 2-methyl-5-nitrobenzamides. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A proton is then removed from the nitrogen, often by another molecule of the amine acting as a base, to yield the final amide product and an ammonium (B1175870) chloride salt. libretexts.org
When reacting this compound with primary amines, there is a possibility of both monoacylation and diacylation. Monoacylation yields the desired secondary amide, whereas diacylation results in the formation of a tertiary amide, also known as an imide. The N-H proton of the initially formed secondary amide is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile again and react with a second molecule of the acyl chloride.
Controlling the extent of acylation is crucial for synthetic utility. Several strategies can be employed to favor N-monoacylation:
Stoichiometric Control: The most straightforward approach is to control the stoichiometry of the reactants. Using a 1:1 molar ratio of the acyl chloride to the primary amine can favor monoacylation. However, this may still result in a mixture of products.
Excess Amine: Employing a large excess of the primary amine can significantly favor monoacylation. The excess amine not only ensures that the acyl chloride is more likely to react with a primary amine molecule rather than the less nucleophilic secondary amide but also acts as the base to neutralize the HCl byproduct. libretexts.org
Slow Addition: The slow, dropwise addition of this compound to a solution of the primary amine can help maintain a low concentration of the acylating agent, thereby reducing the likelihood of diacylation.
Low Temperature: Conducting the reaction at low temperatures can help to control the reaction rate and improve selectivity, as the activation energy for diacylation is typically higher than that for monoacylation.
Use of a Bulky Base: Employing a sterically hindered, non-nucleophilic base can selectively deprotonate the more accessible primary amine over the more hindered secondary amide.
Table 1: Strategies for Controlling N-Monoacylation vs. N,N-Diacylation
| Strategy | Principle | Expected Outcome |
| Stoichiometric Control (1:1) | Limits the availability of the acylating agent. | Favors monoacylation, but may yield product mixtures. |
| Excess Primary Amine | Increases the probability of reaction with the primary amine; acts as a base. | High yield of the monoacylated product. libretexts.org |
| Slow Addition of Acyl Chloride | Maintains a low concentration of the acylating agent. | Reduces the rate of the second acylation. |
| Low Reaction Temperature | Exploits differences in activation energies. | Enhances selectivity for the monoacylated product. |
Catalytic Approaches in Amide Synthesis
While the reaction between acyl chlorides and amines is generally efficient, various catalytic methods have been developed to improve reaction conditions, yields, and atom economy for amide synthesis. nih.govbath.ac.uk These catalytic approaches can often be applied to the reaction of this compound.
One approach involves the use of transition metal catalysts. For instance, iron-mediated protocols have been developed for the synthesis of N-aryl amides from nitroarenes and acyl chlorides. rsc.org While this specific method involves the in-situ reduction of a nitro group, the general principle of using metal catalysts to facilitate amide bond formation is relevant.
Another strategy involves the use of Lewis acid catalysts. Although the nitro group in some nitrobenzoyl chlorides can sometimes interfere with Lewis acid catalysts like AlCl₃ through complexation, other systems have been developed.
More recently, a focus on green chemistry has led to the development of catalytic systems that avoid harsh reagents. For example, processes using catalytic amounts of activating agents are being explored to replace the need for stoichiometric coupling reagents. nih.gov
Thioesterification Reactions with Thiols
The reaction of this compound with thiols provides a direct route to the corresponding thioesters. This transformation is a subset of nucleophilic acyl substitution, where the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride and displacing the chloride leaving group. The reactivity of the benzoyl chloride is significantly enhanced by the electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon.
The general reaction proceeds via an addition-elimination mechanism. The sulfur atom of the thiol attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbonyl double bond is reformed with the expulsion of the chloride ion. The presence of a base is often employed to deprotonate the thiol, forming the more nucleophilic thiolate anion, which accelerates the reaction.
While specific data for the thioesterification of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds such as 4-nitrobenzoyl chloride. The following table presents representative data for the synthesis of thioesters from substituted benzoyl chlorides and thiols.
| Benzoyl Chloride Analogue | Thiol | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzoyl chloride | Thiophenol | Pyridine, CH2Cl2, 0 °C to rt | High |
| 4-Nitrobenzoyl chloride | Benzyl mercaptan | Triethylamine (B128534), THF, rt | Good |
| Benzoyl chloride | 1-Octanethiol | Aqueous Triton X-100, Thiourea | Not specified |
The rates of thioesterification are competitive with hydrolysis, a common side reaction for acyl chlorides. The relative rates of thiol-thioester exchange and hydrolysis are crucial in aqueous systems, with studies on model thioesters indicating that under certain pH conditions, thioesterification can significantly outcompete hydrolysis. harvard.edu
Investigation of Complex Reaction Architectures
The multifunctionality of this compound and its derivatives allows for their use in the construction of complex molecular architectures, particularly heterocyclic systems.
Derivatives of this compound, such as amides formed by its reaction with amines, are valuable precursors for the synthesis of nitrogen-containing heterocycles. A key transformation in this context is the reductive cyclization of the nitro group. The nitro group can be reduced to an amino group, which can then participate in an intramolecular cyclization reaction.
For instance, an N-aryl-2-methyl-5-nitrobenzamide can undergo reduction of the nitro group, followed by cyclization to form a benzimidazole (B57391) ring system. The reduction of the nitro group is typically achieved using reagents like sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation. nist.gov The newly formed amino group, being nucleophilic, can then attack the amide carbonyl or a related electrophilic center, leading to the formation of the heterocyclic ring. nih.gov
Another important class of heterocycles accessible from derivatives of this compound are quinazolinones. For example, a 2-nitrobenzamide, which can be synthesized from the corresponding benzoyl chloride, can react with an aldehyde in the presence of a reducing agent like sodium dithionite. organic-chemistry.org In this process, the nitro group is reduced to an amine, which then condenses with the aldehyde and cyclizes to form the quinazolinone ring. organic-chemistry.org The synthesis of quinazolinones can also be achieved through other methods such as the reaction of 2-aminobenzonitriles with aldehydes under electrochemical conditions or the copper-catalyzed reaction of 2-halobenzamides with nitriles. organic-chemistry.orgrsc.org
The carbon-chlorine bond in this compound and its analogues can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.
In the context of a Suzuki-Miyaura coupling , the aryl chloride can be coupled with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands on the palladium catalyst can facilitate the coupling of these substrates. nih.govnih.govorganic-chemistry.org The presence of the electron-withdrawing nitro group can influence the reactivity of the aryl chloride in the oxidative addition step of the catalytic cycle.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orggoogle.com Similar to the Suzuki-Miyaura coupling, the success of the Heck reaction with aryl chlorides often depends on the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Below is a table summarizing representative cross-coupling reactions of nitro-substituted aryl chlorides.
| Reaction Type | Aryl Chloride Analogue | Coupling Partner | Catalyst/Conditions | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)2, PPh3, K2CO3 | Moderate |
| Heck | 4-Bromonitrobenzene | Styrene | Pd(OAc)2, PPh3, Et3N | Good |
| Heck | Ethyl (E)-3-(4-nitrophenyl)but-2-enoate | - | Pd EnCat®40, Et4NCl, AcONa, EtOH, MW | 51 |
Kinetic and Thermodynamic Aspects of Reactivity
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The acyl chloride functional group is inherently reactive towards nucleophiles, and this reactivity is further modulated by the electronic effects of the substituents on the aromatic ring.
The electron-withdrawing nitro group at the meta position to the methyl group and para to the acyl chloride (in relation to the methyl group) significantly increases the electrophilicity of the carbonyl carbon. This is due to the strong -I (inductive) and -M (mesomeric) effects of the nitro group, which pull electron density away from the reaction center. This enhanced electrophilicity leads to a faster rate of nucleophilic attack compared to unsubstituted benzoyl chloride. Conversely, the electron-donating methyl group at the ortho position has a smaller +I effect.
The hydrolysis of benzoyl chlorides is a well-studied reaction and serves as a benchmark for their reactivity. The rate of hydrolysis is influenced by the solvent and the presence of any catalysts. Thermodynamic data for related compounds, such as 4-nitrobenzoyl chloride, provide insight into the energetics of these reactions. For example, the standard enthalpy of formation for solid 4-nitrobenzoyl chloride is -199.6 ± 3.6 kJ/mol. nist.gov
The competition between different reaction pathways, such as thioesterification and hydrolysis, is a key kinetic consideration. The relative rates of these reactions depend on the nucleophilicity of the competing nucleophiles (e.g., thiol vs. water), their concentrations, and the reaction conditions (e.g., pH, temperature). harvard.edu
Spectroscopic and Structural Characterization Studies of 2 Methyl 5 Nitrobenzoyl Chloride and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of a molecule. For 2-Methyl-5-nitrobenzoyl chloride, the expected NMR spectra can be inferred from the analysis of similar compounds, such as m-nitrobenzoyl chloride and various substituted nitro-aromatic systems.
In the ¹H NMR spectrum of this compound, the aromatic protons would exhibit a specific splitting pattern in the downfield region, typically between 7.5 and 9.0 ppm, due to the deshielding effects of the nitro and benzoyl chloride groups. The methyl group protons would appear as a singlet in the upfield region, likely around 2.5-2.7 ppm. The precise chemical shifts and coupling constants would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. For instance, data for m-nitrobenzoyl chloride shows aromatic protons in the range of 7.580 to 8.930 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the benzoyl chloride group is expected to have a characteristic chemical shift in the range of 165-170 ppm. The aromatic carbons would appear between 120 and 150 ppm, with the carbon attached to the nitro group being significantly deshielded. The methyl carbon would resonate at a much higher field, typically around 20-25 ppm. The predicted chemical shifts can be benchmarked against known data for related structures like m-nitrobenzoyl chloride. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.6 | ~21 |
| Aromatic H | ~7.6 - 8.8 | - |
| Aromatic C | - | ~125 - 150 |
| C=O | - | ~168 |
Note: These are predicted values based on the analysis of structurally similar compounds.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the carbonyl (C=O) group of the acid chloride, the nitro (NO₂) group, and the C-H bonds of the methyl and aromatic groups.
The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the benzoyl chloride group, typically in the region of 1770-1815 cm⁻¹. The presence of the nitro group will give rise to two characteristic strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, which are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the methyl C-H stretching will be observed just below 3000 cm⁻¹. The NIST WebBook provides IR spectral data for the related compound 2-chloro-5-nitrobenzoyl chloride, which can serve as a reference. nist.gov
Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric stretching of the nitro group and the aromatic ring vibrations are often strong in the Raman spectrum. For instance, the Raman spectrum of 5-Methyl-2-nitrobenzoic acid shows characteristic peaks that can be correlated to the functional groups present. chemicalbook.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Acid Chloride) | Stretching | 1770 - 1815 (Strong) | Moderate |
| NO₂ | Asymmetric Stretch | 1520 - 1560 (Strong) | Weak |
| NO₂ | Symmetric Stretch | 1345 - 1385 (Strong) | Strong |
| Aromatic C-H | Stretching | > 3000 (Variable) | Moderate |
| Methyl C-H | Stretching | < 3000 (Variable) | Moderate |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₈H₆ClNO₃), the calculated monoisotopic mass is approximately 199.00 amu. chemspider.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199. The fragmentation pattern would likely involve the loss of the chlorine atom to give a fragment at m/z 164, corresponding to the [M-Cl]⁺ ion. Another prominent fragmentation pathway would be the loss of the nitro group (NO₂), resulting in a fragment at m/z 153. Further fragmentation could involve the loss of carbon monoxide (CO) from the benzoyl cation. The mass spectrum of the related compound methyl 2-chloro-5-nitrobenzoate shows a top peak at m/z 184, which corresponds to the loss of a methoxy (B1213986) radical, and other significant peaks that help in understanding the fragmentation of the nitrobenzoyl structure. nih.gov
Spectroscopic Analysis of Intermolecular Interactions in Derivatives
The study of intermolecular interactions in the derivatives of this compound is crucial for understanding their physical properties and crystal packing. The nitro group, being a strong electron-withdrawing group, can participate in various non-covalent interactions, including hydrogen bonds (if suitable donors are present in a derivative) and π-π stacking interactions.
Research on para-substituted nitrobenzene (B124822) derivatives has shown that intermolecular interactions in the crystalline state can significantly influence the twist angle of the nitro group with respect to the benzene ring. jocpr.com These interactions can affect the electronic properties and aromaticity of the ring. In derivatives of this compound, one would expect to observe similar phenomena, where the interplay of steric and electronic effects of the methyl and nitro groups, along with the functional group of the derivative, dictates the nature and strength of the intermolecular forces.
Computational and Theoretical Investigations on 2 Methyl 5 Nitrobenzoyl Chloride
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-methyl-5-nitrobenzoyl chloride, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide deep insights into its electronic properties.
The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring: the electron-donating methyl (-CH₃) group, the strongly electron-withdrawing nitro (-NO₂) group, and the acyl chloride (-COCl) group. The nitro group, positioned meta to the methyl group and para to the acyl chloride, exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This effect would decrease the electron density on the aromatic ring and particularly on the carbonyl carbon of the acyl chloride group, making it more electrophilic.
DFT calculations would allow for the visualization and analysis of frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would likely be centered on the nitro group and the acyl chloride moiety. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The presence of the nitro group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap.
Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, would reveal details about charge distribution, hybridization, and intramolecular interactions. This analysis would quantify the electron-withdrawing strength of the nitro and acyl chloride groups and the electron-donating nature of the methyl group, providing a more detailed picture of the electronic landscape of the molecule.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value/Characteristic | Influence of Substituents |
|---|---|---|
| HOMO Energy | Relatively low | Lowered by the electron-withdrawing NO₂ and COCl groups. |
| LUMO Energy | Very low | Significantly lowered by the strongly electron-withdrawing NO₂ group. |
| HOMO-LUMO Gap | Small | Indicates high reactivity, typical for acyl chlorides with electron-withdrawing groups. |
| Dipole Moment | High | Due to the presence of highly polar NO₂ and COCl groups. |
| Mulliken Atomic Charges | Positive charge on carbonyl C, N; Negative charge on O, Cl. | Reflects the strong polarization induced by the nitro and acyl chloride groups. |
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations can provide a range of reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the electronic structure and are invaluable for predicting how a molecule will interact with other chemical species.
Key reactivity descriptors for this compound would include:
Global Hardness and Softness: Hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. A "soft" molecule has a small HOMO-LUMO gap and is generally more reactive. Due to the expected small HOMO-LUMO gap, this compound would be classified as a soft electrophile.
Electronegativity (χ): This describes the ability of a molecule to attract electrons. The presence of electronegative oxygen, nitrogen, and chlorine atoms would give this molecule a high electronegativity value.
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. Given the strong electron-withdrawing groups, this compound is expected to have a high electrophilicity index, confirming its character as a strong electrophile, prone to nucleophilic attack.
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f⁺) would be highest on the carbonyl carbon, indicating it as the primary site for reaction with nucleophiles. The Fukui function for electrophilic attack (f⁻) would likely be distributed over the benzene ring, with specific positions influenced by the directing effects of the substituents.
These descriptors collectively paint a picture of a highly reactive molecule, with the acyl chloride's carbonyl carbon being the most susceptible to nucleophilic attack, a characteristic reaction of this functional group.
Mechanistic Elucidation through Computational Modeling
Computational modeling is an essential tool for elucidating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experimental means alone.
A key reaction of this compound is nucleophilic acyl substitution, for example, its hydrolysis to form 2-methyl-5-nitrobenzoic acid. Computational analysis of this reaction would involve locating the transition state (TS) structure. For a bimolecular reaction like hydrolysis, the TS would involve the benzoyl chloride, a water molecule, and potentially a second water molecule acting as a catalyst. The geometry of the TS would likely show the nucleophilic oxygen of the water molecule forming a bond with the carbonyl carbon, and the C-Cl bond beginning to break. Frequency calculations on this structure would confirm it as a true transition state by the presence of a single imaginary frequency corresponding to the reaction coordinate. The energy of this transition state is critical for determining the reaction's activation energy.
By calculating the energies of the reactants, intermediates, transition states, and products, a reaction pathway energy profile can be constructed. For the hydrolysis of this compound, the profile would likely show a two-step mechanism:
Formation of a tetrahedral intermediate: The nucleophile (water) attacks the carbonyl carbon, leading to a high-energy tetrahedral intermediate. A transition state precedes this intermediate.
Collapse of the intermediate: The intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl group, to yield the final carboxylic acid product. A second transition state would be associated with this step.
The energy profile would provide the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction. Studies on the solvolysis of other substituted benzoyl chlorides have shown that the reaction can proceed through a spectrum of mechanisms from Sₙ2-like to Sₙ1-like, depending on the solvent and the electronic nature of the substituents. nih.govmdpi.com The strong electron-withdrawing nitro group in this compound would disfavor the formation of a cationic acylium intermediate, suggesting the reaction mechanism in nucleophilic solvents would be predominantly a bimolecular addition-elimination pathway.
Prediction of Spectroscopic Signatures and Molecular Properties
Computational methods are widely used to predict spectroscopic data, which can be compared with experimental spectra for structure verification.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. For this compound, characteristic peaks would include a strong carbonyl (C=O) stretching frequency around 1770-1800 cm⁻¹, shifted to a higher wavenumber due to the electron-withdrawing effects of the adjacent chlorine and the nitro group on the ring. Asymmetric and symmetric stretching vibrations for the nitro group (-NO₂) would be expected around 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹, respectively. The C-Cl stretching vibration would appear at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts.
In the ¹H NMR spectrum, the aromatic protons would appear as distinct signals in the downfield region, with their chemical shifts influenced by the electronic effects of the three different substituents.
In the ¹³C NMR spectrum, the carbonyl carbon would be highly deshielded, appearing at a high chemical shift (e.g., >160 ppm). The carbons attached to the nitro group and the chlorine atom would also show characteristic shifts.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The molecule is expected to show strong absorption in the UV region due to π → π* transitions within the aromatic system and n → π* transitions involving the carbonyl and nitro groups.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Wavenumber/Chemical Shift |
|---|---|---|
| IR | Carbonyl (C=O) Stretch | ~1780 cm⁻¹ |
| IR | Asymmetric NO₂ Stretch | ~1540 cm⁻¹ |
| IR | Symmetric NO₂ Stretch | ~1345 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon (C=O) | >160 ppm |
| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |
Conformational Analysis and Intermolecular Interactions Modeling
While the benzene ring is planar, the acyl chloride group can rotate around the C-C single bond connecting it to the ring.
Conformational Analysis: Computational modeling can determine the preferred conformation of the molecule. The planarity of the benzoyl chloride moiety is a key factor. Studies on benzoyl chloride itself show a preference for a planar conformation. researchgate.net For this compound, steric hindrance between the acyl chloride group and the ortho-methyl group could potentially lead to a slightly twisted (non-planar) lowest-energy conformation to relieve steric strain. A potential energy surface scan, varying the dihedral angle between the plane of the benzene ring and the acyl chloride group, would reveal the global energy minimum and the rotational energy barrier.
Intermolecular Interactions Modeling: In the solid state, the molecules will pack in a way that maximizes favorable intermolecular interactions. Computational models can predict these packing arrangements. Due to its high polarity, dipole-dipole interactions will be significant. Furthermore, C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, are expected to play a crucial role in the crystal lattice. mdpi.com Understanding these interactions is important for predicting crystal morphology and physical properties like melting point. Modeling can also reveal the potential for polymorphism, where the compound can exist in different crystalline forms with different properties. nih.gov
Future Research Directions and Emerging Avenues for 2 Methyl 5 Nitrobenzoyl Chloride
Exploration of Novel Catalytic Transformations
The reactions of 2-Methyl-5-nitrobenzoyl chloride, particularly Friedel-Crafts acylation, traditionally rely on stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste and difficult purification chemguide.co.uk. Future research will increasingly focus on developing novel, efficient, and recyclable catalytic systems to overcome these limitations.
A promising avenue is the application of heterogeneous solid acid catalysts, such as zeolites, acid-treated clays, and supported metal oxides, which can be easily separated from reaction mixtures and reused, aligning with the principles of green chemistry acs.orgresearchgate.net. Research into materials like In₂O₃/MCM-41, which has shown high activity for benzoylation even in the presence of moisture, could be extended to substrates like this compound acs.org. Another key direction is the use of rare-earth metal triflates or triflimides, which have demonstrated high catalytic efficiency in acylation reactions researchgate.net. The development of recyclable, nano-sized catalysts, such as scandium triflate combined with dendritic ligands, offers a path to high yields and catalyst reusability over multiple cycles rsc.org. Furthermore, exploring iron-based catalysts, like anhydrous sodium tetrachloroferrate (NaFeCl₄) or simple iron(III) chloride (FeCl₃), could provide cheaper, less toxic, and recyclable alternatives for Friedel-Crafts reactions and other electrophilic substitutions google.comacs.org.
Integration into Flow Chemistry and Automation Platforms
The inherent reactivity and potential hazards associated with acyl chlorides make this compound an ideal candidate for integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the exothermic nature of acylation reactions. This enhanced control leads to higher selectivity, improved safety, and greater efficiency researchgate.netamt.uk.
Future research will likely involve developing telescoped flow syntheses where this compound is generated in-situ from the corresponding carboxylic acid and immediately used in a subsequent reaction, such as amide or ester formation, without isolation acs.org. This approach minimizes the handling of the reactive acyl chloride and improves process safety and efficiency acs.org.
Moreover, the integration of this compound into fully automated synthesis platforms is a significant emerging avenue sigmaaldrich.comnih.gov. These systems, which combine robotics for reagent handling with flow reactors and in-line purification and analysis, can rapidly generate large libraries of diverse molecules nih.govvapourtec.com. By using this compound as a core building block, researchers can program the synthesis of hundreds of distinct amides, esters, or ketones for high-throughput screening in drug discovery and materials science, dramatically accelerating the pace of research synplechem.com.
Design of Next-Generation Functional Molecules
The nitro-aromatic scaffold is a well-established pharmacophore found in numerous bioactive compounds. The nitro group is essential for the biological activity of many antimicrobial and anticancer agents jocpr.comnih.gov. Future research will leverage this compound as a starting material for the rational design of next-generation functional molecules.
By reacting it with various amines, alcohols, and arenes, a vast chemical space of novel derivatives can be accessed. These derivatives can be designed as potential therapeutic agents. For instance, based on the known activity of nitroimidazoles, new ester and amide derivatives of this compound could be synthesized and tested for antimicrobial or antiparasitic properties jocpr.com. Similarly, drawing inspiration from nitropyridine-based kinase inhibitors, derivatives could be designed to target specific enzymes implicated in cancer or inflammatory diseases nih.gov. The synthesis of a series of 2-methyl-5-nitroaniline (B49896) derivatives has already shown promise in yielding compounds with significant antimicrobial activity researchgate.net. This highlights the potential for creating focused libraries aimed at specific biological targets.
Sustainable Synthesis and Circular Economy Contributions
Aligning chemical manufacturing with the principles of a circular economy and sustainability is a critical future direction. For this compound, this involves innovations in both its synthesis and the lifecycle of its derived products. Research into greener production methods for benzoyl chlorides, which reduce waste and avoid hazardous reagents, is a key first step google.com. The use of eco-friendly, reusable catalysts like zinc oxide or polyethylene (B3416737) glycol (PEG) in acylation reactions represents a move toward more sustainable processes researchgate.netijirset.com.
A more advanced research avenue involves the integration of biocatalysis. Enzymes and engineered microbes are being explored for the sustainable production of aromatic chemicals from renewable resources like lignin (B12514952) rsc.org. Future work could focus on developing enzymatic pathways to produce the precursor, 2-methyl-5-nitrobenzoic acid.
Furthermore, the ultimate fate of products derived from this compound is an important consideration. Research into the biodegradation of nitroaromatic compounds, which are often persistent environmental pollutants, is crucial nih.gov. The discovery and engineering of nitroreductase enzymes, which can be used for the clean, biocatalytic reduction of nitro groups to amines, opens up possibilities for both green synthesis and bioremediation acs.orgresearchgate.net. This could lead to closed-loop systems where products are designed for biodegradation or enzymatic recycling at the end of their life.
Synergistic Approaches: Combining Experimental and Computational Research
The future of chemical research lies in the powerful synergy between experimental synthesis and computational modeling. For this compound, this integrated approach can accelerate discovery and innovation. Computational chemistry, particularly Density Functional Theory (DFT), can be employed to model reaction pathways and elucidate complex mechanisms, such as those in catalyzed acylations or reactions involving nitro-aromatic compounds nih.gov. This understanding allows for the rational selection of catalysts and reaction conditions, reducing the amount of empirical experimentation required.
In the design of functional molecules, computational tools are indispensable. Molecular docking studies can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. As computational models for predicting drug synergy and antagonism become more sophisticated, they can guide the design of combination therapies and help elucidate the underlying biological mechanisms of action nih.govnih.gov. This feedback loop—where computational predictions guide experimental work, and experimental results are used to refine the predictive models—will be a hallmark of future research, enabling a more rapid and efficient journey from molecular concept to functional application.
Q & A
Basic: What are the standard synthesis protocols for 2-methyl-5-nitrobenzoyl chloride?
Answer:
The compound is typically synthesized via chlorination of 2-methyl-5-nitrobenzoic acid using thionyl chloride (SOCl₂). A common protocol involves refluxing the acid with excess SOCl₂ in an inert solvent (e.g., benzene) under anhydrous conditions. For instance, a mixture of 2-methyl-5-nitrobenzoic acid and SOCl₂ (molar ratio ~1:2) is heated at 60–80°C for 1.5–4 hours. Post-reaction, excess SOCl₂ and solvent are removed via distillation, leaving crude this compound, which can be further purified by vacuum distillation or recrystallization .
Basic: Which analytical methods are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H-NMR : To confirm the substitution pattern (e.g., methyl and nitro group positions). Peaks for aromatic protons and the methyl group should align with expected splitting patterns .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., observed m/z ~199.6 for [M+H]⁺) .
- X-ray Crystallography : For definitive structural confirmation. SHELX software is widely used for refining crystal structures, particularly for resolving ambiguities in substituent orientation .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Catalyst Use : Adding a catalytic amount of DMF (0.5–1% v/v) to accelerate SOCl₂-mediated chlorination by forming reactive intermediates (e.g., Vilsmeier-Haack complex) .
- Solvent Screening : Testing polar vs. non-polar solvents (e.g., toluene, DCM) to balance reaction rate and byproduct formation.
- Temperature Control : Lower temperatures (40–60°C) may reduce decomposition, while higher temperatures (80°C) shorten reaction time.
Design of Experiments (DoE) frameworks can systematically evaluate these parameters .
Advanced: How should researchers address discrepancies in spectral data during characterization?
Answer:
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT-based chemical shift simulations).
- Crystallographic Validation : Resolve structural ambiguities using single-crystal X-ray diffraction. SHELXL refinement can correct for thermal motion or disorder in the crystal lattice .
- Impurity Profiling : Use HPLC or GC-MS to identify side products (e.g., unreacted acid or sulfonic acid derivatives) that may skew spectral interpretations .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Vacuum Distillation : Effective for removing excess SOCl₂ and solvents. Typical conditions: 0.05 mmHg at 120°C .
- Recrystallization : Use hexane or ethyl acetate at low temperatures to precipitate pure product.
- Column Chromatography : Silica gel with a non-polar eluent (e.g., hexane:ethyl acetate 9:1) can separate chlorinated byproducts .
Advanced: What are the mechanistic implications of using SOCl₂ vs. other chlorinating agents?
Answer:
SOCl₂ reacts with carboxylic acids via a two-step mechanism:
Formation of an acyloxyphosphonium intermediate (with DMF catalysis).
Nucleophilic displacement by chloride to yield the acyl chloride.
Alternative agents like oxalyl chloride (ClCO)₂O may reduce side reactions (e.g., sulfonic acid formation) but require stricter anhydrous conditions. Mechanistic studies (e.g., in-situ IR monitoring) can elucidate pathway differences .
Basic: How should this compound be stored to ensure stability?
Answer:
Store under inert atmosphere (argon or nitrogen) in moisture-resistant containers at –20°C. The compound is hygroscopic and prone to hydrolysis; prolonged exposure to air generates 2-methyl-5-nitrobenzoic acid. Pre-use redistillation is recommended if storage exceeds 6 months .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- PPE : Acid-resistant gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of SOCl₂ vapors or acyl chloride fumes.
- Emergency Measures : Immediate rinsing with water for spills (15+ minutes for skin/eyes) and medical consultation for persistent irritation .
Advanced: How can this compound serve as an intermediate in pharmaceutical synthesis?
Answer:
Its acyl chloride group enables nucleophilic substitutions to form amides or esters. For example:
- React with amines (e.g., indazole derivatives) to synthesize nitro-substituted benzamides, precursors for kinase inhibitors .
- Coupling with alcohols yields esters for prodrug development. Kinetic studies of acylation rates under varying pH/temperature are critical for optimizing these reactions .
Advanced: What strategies resolve low reactivity in downstream reactions?
Answer:
- Activation : Use coupling agents (e.g., HOBt/EDCI) to enhance reactivity with sterically hindered nucleophiles.
- Solvent Polarity : Higher polarity solvents (e.g., DMF) stabilize transition states in SN2 mechanisms.
- Protection/Deprotection : Temporarily protect the nitro group (e.g., hydrogenation to amine) to reduce electron-withdrawing effects, then re-oxidize post-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
